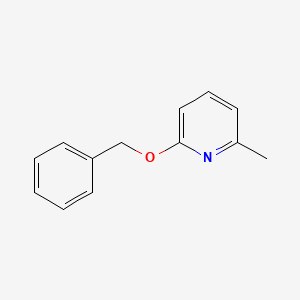

2-Methyl-6-phenylmethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWZQWXVNZBQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877160 | |

| Record name | 2-Benzyloxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Methyl 6 Phenylmethoxypyridine Precursors and Analogues

Elucidation of Reaction Mechanisms in Pyridine (B92270) Ring Formation and Transformation

No specific studies elucidating the reaction mechanisms for the formation or transformation of the pyridine ring of 2-Methyl-6-phenylmethoxypyridine (B170965) have been identified.

Role of Catalysis in Chemical Transformations of Pyridine Systems

While catalysis is crucial in pyridine chemistry, research specifically detailing the catalytic transformations of this compound is not present in the available literature.

Investigations into Organometallic Catalyzed Cross-Coupling Reactions

There are no specific reports on organometallic catalyzed cross-coupling reactions involving this compound as a substrate or product.

Mechanistic Studies of Photoredox Catalysis and Radical Pathways in Pyridine Chemistry

Mechanistic studies of photoredox catalysis or radical pathways specifically involving this compound have not been found.

Analysis of Regioselectivity and Stereoselectivity in Derivatization Reactions

There is no available research analyzing the regioselectivity or stereoselectivity of derivatization reactions performed on this compound.

Advanced Characterization and Structural Elucidation of 2 Methyl 6 Phenylmethoxypyridine

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with 2-Methyl-6-phenylmethoxypyridine (B170965), detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the phenyl group. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electron density around the proton. For instance, the protons on the aromatic rings would appear at a higher chemical shift compared to the aliphatic protons of the methyl and methylene groups. Furthermore, the splitting of these signals (spin-spin coupling) would provide information about the number of neighboring protons, thus confirming the connectivity of the molecular fragments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone of this compound, including the substituted positions on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet |

| Methylene Protons (-O-CH₂-Ph) | ~5.3 - 5.5 | Singlet |

| Pyridine Ring Protons | ~6.5 - 7.8 | Doublets, Triplet |

| Phenyl Ring Protons | ~7.2 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~20 - 25 |

| Methylene Carbon (-O-CH₂-Ph) | ~70 - 75 |

| Pyridine Ring Carbons | ~110 - 160 |

| Phenyl Ring Carbons | ~127 - 140 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. Key functional groups in this compound, such as the C-O-C ether linkage, the aromatic C=C and C=N bonds of the pyridine ring, and the C-H bonds of the methyl and phenyl groups, will exhibit characteristic absorption bands.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.

A study on the related compound 2-methoxy-6-methyl pyridine provides insight into the expected vibrational frequencies. researchgate.net The C-C stretching vibrations in the heteroaromatic ring are observed in the region of 1650-1400 cm⁻¹. researchgate.net The ring in-plane bending modes for this type of structure are designated around 888 cm⁻¹. researchgate.net For this compound, one would expect to see characteristic bands for the phenyl group in addition to those of the substituted pyridine ring.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | IR, Raman |

| C-O-C Stretch (Ether) | 1050 - 1250 | IR |

| C-H Bending | 1350 - 1480 (aliphatic), 690-900 (aromatic) | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z value of this peak would confirm the molecular weight of the compound. Additionally, characteristic fragment ions would be produced as the molecular ion breaks apart. Expected fragmentation pathways could include the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted pyridinyl cation. The fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined.

An X-ray crystal structure of this compound would provide definitive information on bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. While a crystal structure for the parent compound is not reported in the searched literature, studies on more complex derivatives, such as 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine, demonstrate the utility of this technique in unambiguously defining the solid-state conformation of related structures. rsc.org

Advanced Microscopic Techniques for Material Characterization (where applicable to bulk forms or assemblies)

While typically applied to larger-scale materials, advanced microscopic techniques could be relevant for characterizing the bulk properties of this compound, such as its crystalline form or any self-assembled structures. Techniques like Scanning Electron Microscopy (SEM) could be used to visualize the morphology and topography of the crystalline powder, providing information on crystal habit and size distribution. Atomic Force Microscopy (AFM) could potentially be used to image the surface of a single crystal at a higher resolution, revealing details about its surface structure.

Transmission Electron Microscopy (TEM)

No studies detailing the use of Transmission Electron Microscopy to analyze the morphology, crystal structure, or particle size of this compound are currently available in the public domain.

Scanning Electron Microscopy (SEM)

There is no available research that utilizes Scanning Electron Microscopy to examine the surface topography and morphology of this compound.

Atomic Force Microscopy (AFM)

No published data exists on the use of Atomic Force Microscopy to provide high-resolution, three-dimensional surface analysis of this compound.

Surface Analysis and Elemental Composition Techniques

X-ray Photoelectron Spectroscopy (XPS)

Detailed elemental composition and chemical state analysis of the surface of this compound using X-ray Photoelectron Spectroscopy has not been reported in the accessible scientific literature.

Chemical Transformations and Derivatization Strategies of the 2 Methyl 6 Phenylmethoxypyridine Core

Diversification Through Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring within the 2-methyl-6-phenylmethoxypyridine (B170965) core is amenable to a variety of functional group interconversions, primarily through electrophilic substitution and directed ortho-metalation strategies. The electron-donating nature of the alkoxy group at the 6-position and the methyl group at the 2-position influences the regioselectivity of these reactions.

A powerful strategy for functionalizing the pyridine ring is directed ortho-metalation, which involves deprotonation at a position adjacent to a directing metalating group (DMG). The alkoxy group at C-6 is an effective DMG. The reaction of 2-alkoxypyridines with strong bases like butyllithium (B86547) (BuLi), often in combination with additives like lithium N,N-dimethylethanolamine (LiDMAE), can lead to regioselective lithiation. nih.govresearchgate.net While direct ortho-lithiation to the C-5 position might be expected, studies on related 2-substituted pyridines have shown that deprotonation can occur selectively at the C-6 position (if unsubstituted) or other positions depending on the reagents and reaction conditions. nih.govresearchgate.net For the title compound, the most acidic protons on the ring are typically at the C-3 and C-5 positions.

Once the lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups. This process allows for the systematic modification of the pyridine core.

Table 1: Examples of Functional Group Introduction via Lithiated Pyridine Intermediates (Note: These are representative transformations based on reactions with similar pyridine derivatives.)

| Electrophile | Introduced Functional Group |

| D₂O (Deuterium oxide) | Deuterium (-D) |

| I₂ (Iodine) | Iodo (-I) |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | Trimethylsilyl (-Si(CH₃)₃) |

| R-CHO (Aldehydes) | Hydroxyalkyl (-CH(OH)R) |

| R₂CO (Ketones) | Hydroxy-dialkyl-methyl (-C(OH)R₂) |

| CO₂ (Carbon dioxide) | Carboxylic acid (-COOH) |

Another key functional group interconversion involves the transformation of the alkoxy group itself. While the phenylmethoxy group is relatively stable, it can be cleaved to reveal a 2-pyridone. This transformation is typically achieved through hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl (B1604629) C-O bond. The resulting 6-hydroxy-2-methylpyridine exists in equilibrium with its tautomeric form, 2-methyl-6-pyridone. This pyridone can then serve as a handle for further reactions. For instance, the hydroxyl/oxo group can be converted to a chloro group using reagents like phosphoryl chloride (POCl₃). nih.gov This chloro-substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, hydrazines, and other nucleophiles at the C-6 position. nih.gov

Synthetic Modifications at the Methyl and Phenylmethoxy Moieties

The methyl and phenylmethoxy groups of the core scaffold are not merely passive substituents; they are active sites for a range of synthetic modifications, enabling further diversification.

The 2-methyl group is particularly reactive due to the acidifying effect of the adjacent pyridine nitrogen. It can be deprotonated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium to form a (6-phenylmethoxy-pyridin-2-yl)methyllithium species. nih.govacademie-sciences.fr This nucleophilic intermediate can react with various electrophiles, allowing for the elongation and functionalization of the methyl group side-chain. This lateral lithiation is a powerful tool for introducing complexity. nih.gov

Table 2: Derivatization via Lateral Lithiation of the 2-Methyl Group (Note: These examples are based on reactions with analogous picolyl lithium species.)

| Reagent Class | Example Reagent | Resulting Structure | Reference |

| Epoxides | 1,2-Epoxyoctane | -CH₂CH(OH)C₆H₁₃ | nih.gov |

| Aldehydes | Benzaldehyde | -CH₂CH(OH)Ph | academie-sciences.fr |

| Alkyl Halides | Methyl Iodide | -CH₂CH₃ | clockss.org |

Furthermore, the methyl group can be a precursor to other functionalities. For example, oxidation can convert the methyl group to a formyl group (-CHO) or a carboxylic acid (-COOH), which then serve as points for condensation or amidation reactions. nih.gov

The phenylmethoxy group primarily serves two functions: as a protecting group for the 6-pyridone functionality and as a point of modification itself. As mentioned, the benzyl group can be readily cleaved by hydrogenolysis to unmask the pyridone. The exposed phenyl ring of the phenylmethoxy group can also undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although this is less common as modifications are typically focused on the core heterocycle.

Construction of Fused or Polycyclic Systems Incorporating the Pyridine Unit

The this compound scaffold is an excellent building block for the synthesis of more complex fused and polycyclic systems. Annulation strategies, where a new ring is built onto the existing pyridine core, are common. These reactions often rely on the pre-existing functional groups or on those introduced via the methods described in section 5.1.

For instance, by introducing an amino group at the C-5 position and a cyano group at the C-3 position, the pyridine ring becomes primed for condensation reactions. A 6-aminopyridine derivative can react with reagents like ethyl acetoacetate, followed by acid-catalyzed cyclization, to form pyrido[2,3-d]pyrimidine (B1209978) systems. nih.govnih.gov These fused heterocycles are of significant interest in medicinal chemistry.

Table 3: Examples of Fused Heterocyclic Systems from Pyridine Precursors

| Pyridine Starting Material (Analog) | Reagent(s) | Fused System Formed | Reference |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, then HCl | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenylisothiocyanate | Pyrazolo[3,4-b]pyridine | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Carbon disulfide | 1,2,4-Triazolo[4,3-a]pyridine | nih.gov |

Development of Libraries Based on the this compound Scaffold

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyridine-containing structures are widely recognized as such scaffolds. The this compound core possesses the necessary attributes for its use in the development of chemical libraries for drug discovery and high-throughput screening.

The development of a compound library from this scaffold would leverage combinatorial chemistry, where different building blocks are systematically combined at the various reactive sites of the core molecule. The key reactive handles for diversification include:

The Pyridine Ring: Positions C-3, C-4, and C-5 can be functionalized, often following a metalation-electrophile quench sequence.

The 2-Methyl Group: Lateral metalation allows for the introduction of a wide variety of substituents.

The 6-Phenylmethoxy Group: Cleavage to the pyridone followed by SNAr reactions on a chlorinated intermediate allows for the introduction of diverse amine or alcohol building blocks.

A hypothetical library synthesis could involve a split-and-pool strategy. A common intermediate, such as 3-bromo-2-methyl-6-phenylmethoxypyridine, could be prepared. This intermediate could then be subjected to a Suzuki or Stille coupling with a set of boronic acids or stannanes to diversify the C-3 position. In parallel, another set of compounds could be diversified at the 2-methyl position via lateral lithiation. By combining these strategies, a large and structurally diverse library of compounds can be generated from a single, versatile scaffold.

While specific libraries based on this exact scaffold are not prominently reported, the principles are well-established from work on other privileged structures like pyrimidines, benzodiazepines, and purines. researchgate.netnih.gov The synthetic versatility inherent in the this compound core makes it an ideal candidate for such library development efforts, aiming to explore chemical space and identify novel bioactive molecules.

Computational and Theoretical Studies on 2 Methyl 6 Phenylmethoxypyridine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Methyl-6-phenylmethoxypyridine (B170965) and its analogues. These methods provide a detailed picture of the electron distribution and energy levels within the molecules, which are crucial for determining their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Analyses for Electronic Properties and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and energetics of pyridine (B92270) derivatives. By utilizing functionals such as B3LYP with appropriate basis sets like 6-311G(d,p), researchers can accurately optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net For instance, in a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine, DFT calculations were performed using the B3LYP method and a 6-311G(d,p) basis set to determine its optimized structure and electronic characteristics. researchgate.net The calculated bond lengths and angles showed good agreement with experimental data, validating the computational approach. researchgate.net

DFT calculations are also employed to determine thermodynamic properties such as thermal energy, heat capacity, and entropy, which are essential for understanding the stability of the molecule under different conditions. researchgate.net The method has been successfully applied to various pyridine derivatives to elucidate their structural and electronic features. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. acadpubl.euresearchgate.net

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. acadpubl.euresearchgate.net For example, in a study of related heterocyclic compounds, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. acadpubl.eu The distribution of electron density in these orbitals also provides insights into the reactive sites within the molecule. acadpubl.euresearchgate.net The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient regions. acadpubl.euresearchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species. libretexts.orgwikipedia.org

Molecular Modeling and Docking Simulations for Intermolecular Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound or its analogues, might interact with a biological target, typically a protein. bohrium.comresearchgate.net These methods are instrumental in drug discovery and design, helping to identify potential therapeutic agents and understand their mechanism of action at a molecular level. nih.gov

In a typical docking study, the three-dimensional structure of the ligand (the small molecule) is placed into the binding site of the receptor (the protein). An algorithm then samples different orientations and conformations of the ligand within the binding site and scores them based on the predicted binding affinity. bohrium.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, studies on pyridine derivatives have utilized molecular docking to investigate their potential as inhibitors of specific enzymes. bohrium.com

Prediction and Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting and simulating chemical reaction pathways and identifying the associated transition states. uit.no This is crucial for understanding the mechanisms of chemical reactions involving this compound and its analogues. By mapping out the potential energy surface of a reaction, researchers can determine the most likely route from reactants to products.

These simulations can calculate the activation energies required to overcome the transition state barriers, providing quantitative predictions of reaction rates. uit.no This information is vital for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic fate of these compounds in biological systems.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations may exist.

By exploring the potential energy surface, computational methods can identify these stable conformers and the energy barriers between them. This analysis is critical for understanding how the molecule might adapt its shape to fit into a binding site or how it will behave in different environments. For instance, the conformation of the 1,4-dihydropyridine (B1200194) ring in related compounds has been shown to influence their biological activity. researchgate.net

Applications of the 2 Methyl 6 Phenylmethoxypyridine Scaffold in Chemical Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The structural features of 2-Methyl-6-phenylmethoxypyridine (B170965) make it a valuable intermediate in the synthesis of more complex organic molecules. The presence of the methyl and phenylmethoxy groups on the pyridine (B92270) ring allows for a variety of chemical transformations, providing a versatile platform for building intricate molecular architectures.

In a notable example, 2-Methyl-6-phenylpyridine, a closely related compound, has been synthesized in a single step by reacting acetophenone, acetone, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts. rsc.org This efficient synthesis highlights the potential for developing streamlined routes to substituted pyridines, which can then be further functionalized. The phenylmethoxy group in this compound can be selectively cleaved to reveal a hydroxyl group, which can then participate in a wide range of reactions, including etherification, esterification, and nucleophilic substitution. This hydroxyl group provides a handle for introducing new functional groups and extending the molecular framework.

The methyl group on the pyridine ring can also be functionalized. For instance, it can undergo oxidation to form a carboxylic acid or a hydroxymethyl group, or it can be halogenated to introduce a reactive site for cross-coupling reactions. These transformations allow for the elaboration of the pyridine scaffold and the introduction of diverse substituents, which is crucial for the synthesis of complex natural products and other target molecules.

Pyridine-Based Ligands in Coordination Chemistry and Metal-Organic Frameworks

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. alfa-chemistry.com This coordination can lead to the formation of a wide variety of metal complexes with interesting structural, electronic, and magnetic properties. alfa-chemistry.comd-nb.info The resulting metal-organic frameworks (MOFs) have shown potential in applications such as gas storage, separation, and catalysis. alfa-chemistry.comrsc.org

The this compound scaffold can act as a bidentate or monodentate ligand, depending on the reaction conditions and the nature of the metal ion. The pyridine nitrogen and the oxygen atom of the phenylmethoxy group can both coordinate to a metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complex and can influence its geometry and reactivity. researchgate.net

The use of pyridine-based ligands, such as those derived from this compound, allows for the rational design and synthesis of MOFs with tailored properties. researchgate.net The size and shape of the pores in a MOF can be controlled by the choice of the organic linker, and the functional groups on the linker can be used to introduce specific properties, such as catalytic activity or selective gas adsorption. alfa-chemistry.com For example, the phenylmethoxy group in this compound can be modified to include other functional groups that can interact with guest molecules within the pores of the MOF.

| Ligand | Metal Ion | Resulting Complex/Framework | Potential Applications |

| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | Mixed-ligand Metal-Organic Frameworks (MOFs) d-nb.info | Magnetism, Porous Materials d-nb.info |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers researchgate.net | Photoluminescence researchgate.net |

| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Co(II), Ni(II), Cu(II), Zn(II) | Heptacoordinated Compounds nih.gov | Anticancer Agents nih.gov |

| 2-(diphenylphosphinoamino)pyridine | Pd(II), Pt(II), Au(I) | Monodentate, Bidentate, and Bridging Complexes researchgate.net | Catalysis, Optoelectronics researchgate.net |

Scaffold Design in Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. nih.govdovepress.com Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a bioisosteric replacement for other aromatic rings makes it a valuable component in the design of new therapeutic agents. nih.govrsc.org The this compound scaffold, with its specific substitution pattern, offers unique opportunities for drug design and development.

Exploration of Bioisosteric Replacements for Pyridine-Based Scaffolds in Molecular Design

Bioisosterism is a key strategy in medicinal chemistry that involves replacing a functional group or a part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. researchgate.netufrj.br The pyridine ring is often used as a bioisostere for a phenyl ring, and vice versa, to modulate a compound's properties. rsc.org

The concept of bioisosterism is based on the principle that molecules with similar size, shape, and electronic distribution are likely to have similar biological properties. drugdesign.orgwiley-vch.de Key physicochemical parameters that are considered when selecting a bioisostere include:

Electronic Properties: The electron-donating or electron-withdrawing nature of the substituent, as well as its ability to form hydrogen bonds and participate in other non-covalent interactions, are crucial for maintaining or improving biological activity. wiley-vch.de

Lipophilicity: The hydrophobicity or hydrophilicity of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosteric replacements can be used to fine-tune a compound's lipophilicity to improve its drug-like properties. fiveable.me

pKa: The acidity or basicity of a functional group can influence a compound's solubility, ionization state at physiological pH, and its ability to interact with the target. wiley-vch.de

By carefully selecting a bioisosteric replacement, medicinal chemists can systematically modify a lead compound's properties to optimize its therapeutic potential. researchgate.netufrj.br Some common strategies include:

Improving Potency: Replacing a functional group with a bioisostere that has a more favorable electronic or steric profile can lead to a stronger interaction with the biological target and an increase in potency. researchgate.net

Enhancing Selectivity: Bioisosteric replacements can be used to design compounds that are more selective for a specific receptor subtype or enzyme isoform, thereby reducing off-target effects and improving the safety profile. ufrj.br

Modulating ADME Properties: By altering a compound's lipophilicity, solubility, and metabolic stability through bioisosteric replacements, it is possible to improve its oral bioavailability, prolong its duration of action, and reduce the formation of toxic metabolites. fiveable.me

Overcoming Drug Resistance: In some cases, drug resistance can be overcome by designing new compounds with bioisosteric replacements that are less susceptible to the resistance mechanisms. fiveable.me

For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. rsc.org This demonstrates how a subtle change in the pyridine scaffold can lead to a significant improvement in biological activity.

Design and Synthesis of Pyridine-Containing Scaffolds for Target Interaction Studies

The rational design and synthesis of pyridine-containing scaffolds are essential for studying their interactions with biological targets. researchgate.netrsc.orgarxiv.org By systematically modifying the substituents on the pyridine ring, researchers can probe the structure-activity relationship (SAR) of a series of compounds and identify the key features that are required for biological activity.

The this compound scaffold provides a versatile platform for these studies. The methyl and phenylmethoxy groups can be easily modified to introduce a wide variety of substituents, allowing for the exploration of a large chemical space. For example, the phenyl ring of the phenylmethoxy group can be substituted with different functional groups to investigate the effect of electronics and sterics on target binding. Similarly, the methyl group can be replaced with other alkyl or functionalized groups to probe the importance of this position for biological activity.

The synthesis of libraries of compounds based on the this compound scaffold can be achieved using a variety of synthetic methods, including parallel synthesis and combinatorial chemistry. These libraries can then be screened against a panel of biological targets to identify new lead compounds for drug discovery. The information gained from these studies can be used to design more potent and selective compounds with improved therapeutic properties.

Rational Design Principles for Novel Pyridine-Based Chemical Entities

The design of novel chemical entities based on the pyridine scaffold is a testament to the power of rational design in modern chemistry. This approach involves the deliberate selection and placement of substituents on the pyridine ring to achieve desired properties, be it for biological activity or material function. The this compound structure incorporates several key features that illustrate these design principles.

In medicinal chemistry, for instance, the rational design of pyridine derivatives often focuses on creating molecules that can effectively interact with biological targets such as enzymes or receptors. The substituents on the pyridine ring can be tailored to fit into specific binding pockets, forming hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that are crucial for biological activity. While specific biological applications for this compound are not extensively documented in publicly available research, the principles of rational design suggest its potential as a scaffold for developing new therapeutic agents. By modifying the phenylmethoxy group or the methyl group, chemists can systematically explore the structure-activity relationship and optimize the compound for a specific biological target.

The table below outlines key considerations in the rational design of pyridine-based compounds, using the this compound scaffold as an illustrative example.

| Design Principle | Application in this compound Scaffold | Potential Impact |

| Electronic Modulation | The electron-donating methyl group at the 2-position can increase the electron density of the pyridine ring. The oxygen atom of the phenylmethoxy group also contributes to the electronic properties. | Influences basicity, nucleophilicity, and reactivity of the pyridine core. This can affect interactions with biological targets or metal ions. |

| Steric Control | The bulky phenylmethoxy group at the 6-position can create steric hindrance, influencing the approach of reactants or binding partners. | Can impart selectivity in chemical reactions or biological interactions. May also influence the stability of resulting complexes. |

| Conformational Flexibility | The ether linkage in the phenylmethoxy group allows for rotational freedom, enabling the molecule to adopt various conformations. | Can be crucial for fitting into irregularly shaped binding sites in enzymes or for adopting specific orientations in crystal packing. |

| Introduction of Interaction Sites | The phenyl ring provides a site for potential π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor. | These interactions can be key drivers for self-assembly and the formation of supramolecular structures. |

Potential in Materials Science Research

The versatility of the pyridine scaffold extends beyond medicinal chemistry into the realm of materials science, where the design of functional materials with specific optical, electronic, or self-assembling properties is a major focus. Pyridine derivatives are integral components in a variety of advanced materials.

Pyridine Derivatives in Functional Materials Design

Pyridine-containing molecules have been extensively investigated for their use in functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), and sensors. The incorporation of a pyridine unit can impart desirable properties like thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions.

For example, the design of liquid crystals often involves the use of rigid, calamitic (rod-like) molecules. Pyridine rings are frequently incorporated into these structures to introduce a lateral dipole moment, which can influence the mesophase behavior and dielectric properties of the material. tandfonline.comtandfonline.commdpi.comresearchgate.netnih.gov The 2,6-disubstitution pattern is a common feature in the design of such materials. nih.gov The presence of an alkoxy chain, similar to the phenylmethoxy group in this compound, is a well-established strategy to induce and control liquid crystalline phases. tandfonline.comnih.gov The combination of a rigid aromatic core with flexible side chains is a hallmark of liquid crystal design.

Furthermore, 2,6-disubstituted pyridine derivatives have been explored as components of conjugated polymers for use in ion sensing. rsc.org The pyridine nitrogen can act as a binding site for metal ions, and this interaction can lead to changes in the photophysical properties of the polymer, such as its fluorescence, allowing for the detection of specific ions. The specific substituents on the pyridine ring can tune the selectivity and sensitivity of the sensor.

The table below summarizes the potential roles of pyridine derivatives, with features analogous to this compound, in the design of functional materials.

| Material Type | Role of Pyridine Derivative | Relevant Structural Features of this compound Analogs |

| Liquid Crystals | Core component to introduce polarity and influence mesophase behavior. | Rigid pyridine core, elongated shape, presence of a flexible alkoxy chain (phenylmethoxy group). tandfonline.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Component of charge-transporting or emissive layers. | Tunable electronic properties through substitution, thermal stability. |

| Sensors | Recognition unit for metal ions or other analytes. | Pyridine nitrogen as a binding site, substituents to modulate selectivity. rsc.org |

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Pyridine derivatives are excellent building blocks for supramolecular assembly due to their ability to participate in a variety of directional interactions, including hydrogen bonding, metal coordination, and π-π stacking.

The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, and this property has been widely exploited to construct intricate hydrogen-bonded networks. The formation of such networks is a key principle in crystal engineering and the design of self-organizing systems.

In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, the phenyl ring of the phenylmethoxy group can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. The interplay of these non-covalent forces can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

The ability of pyridine derivatives to coordinate to metal centers is another powerful tool in supramolecular chemistry. The self-assembly of metal ions and pyridine-containing ligands can lead to the formation of a wide range of discrete or polymeric structures, including coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in areas such as gas storage, catalysis, and sensing. While the chelating ability of a monodentate ligand like this compound is limited, its coordination to a metal center could still be a key step in the construction of larger supramolecular assemblies.

The principles of self-organization are fundamental to the development of "smart" materials that can respond to external stimuli. By designing molecules with specific recognition motifs and interaction sites, it is possible to create systems that can spontaneously assemble into ordered structures. The structural features of this compound, including its potential for hydrogen bonding and π-π stacking, make it a candidate for incorporation into such self-organizing systems.

The following table details the potential non-covalent interactions that could drive the supramolecular assembly of this compound.

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | The pyridine nitrogen can act as an acceptor for hydrogen bonds from suitable donor molecules. | Can lead to the formation of chains, layers, or more complex networks in the solid state. |

| π-π Stacking | The aromatic phenyl ring can stack with other aromatic systems, driven by electrostatic and van der Waals forces. | Contributes to the overall stability and packing of the molecules in a crystal lattice. |

| Metal Coordination | The pyridine nitrogen can coordinate to a metal center, acting as a ligand. | Can be used to build discrete coordination complexes or extended coordination polymers. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Play a general role in the packing and cohesion of the material. |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Pyridine (B92270) Scaffolds

The synthesis of pyridine derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional methods, often requiring harsh conditions and generating significant waste, are being supplanted by innovative approaches that prioritize green chemistry principles.

One of the most promising avenues is the use of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and operational simplicity. unimi.itresearchgate.net For a molecule like 2-Methyl-6-phenylmethoxypyridine (B170965), MCRs could potentially construct the substituted pyridine core in a highly convergent manner. Another green approach gaining traction is biocatalysis , which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.gov The synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells showcases the potential of biocatalysis for creating functionalized pyridines. nih.gov

Flow chemistry is also emerging as a powerful tool for the synthesis of pyridines. mdpi.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. mdpi.com The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow system, demonstrating the potential for producing complex pyridines in a more efficient and controlled manner. researchgate.net Furthermore, C-H bond functionalization represents a frontier in synthetic chemistry, allowing for the direct introduction of substituents onto the pyridine ring without the need for pre-functionalized starting materials. nih.govrsc.org This atom-economical approach is particularly attractive for creating diverse libraries of pyridine derivatives for screening and optimization.

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. unimi.itresearchgate.net | Convergent synthesis of the substituted pyridine core. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Enzymatic introduction or modification of functional groups. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. mdpi.comresearchgate.net | Safe and efficient production with precise control over substitution patterns. |

| C-H Bond Functionalization | High atom economy, direct modification of the pyridine ring. nih.govrsc.org | Direct introduction of the methyl and phenylmethoxy groups. |

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of the structure, reactivity, and reaction mechanisms of pyridine derivatives is crucial for the rational design of new synthetic routes and functional molecules. The integration of advanced spectroscopic techniques and computational chemistry is providing unprecedented insights.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of pyridine derivatives. nih.govresearchgate.net Advanced 2D NMR techniques, such as HMBC and HMQC, are instrumental in unequivocally assigning the chemical shifts of complex substituted pyridines. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic effects of substituents, providing valuable information about the electron distribution within the pyridine ring. acs.org

Mass spectrometry (MS) is another indispensable tool for the characterization of pyridines, providing precise molecular weight and fragmentation data. jcbsc.orgorganic-chemistry.org Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the detection and identification of pyridine compounds. acs.org

X-ray crystallography offers the definitive determination of the three-dimensional structure of crystalline pyridine derivatives. researchgate.netresearchgate.net This technique provides precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and for validating computational models. researchgate.netrsc.org

Computational chemistry , particularly Density Functional Theory (DFT) , has become a powerful partner to experimental studies. nih.govnih.gov DFT calculations can predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data, with a high degree of accuracy. nih.govnih.gov These computational models are invaluable for elucidating reaction mechanisms, understanding substituent effects on reactivity, and guiding the design of new catalysts and molecules with desired properties. researchgate.netnih.gov

| Analytical Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Detailed structural information, electronic environment of nuclei. nih.govresearchgate.net | Confirmation of structure and substituent positions. |

| Mass Spectrometry | Molecular weight, fragmentation patterns. jcbsc.orgorganic-chemistry.org | Determination of molecular formula and structural fragments. |

| X-ray Crystallography | Precise 3D structure, bond lengths and angles. researchgate.netresearchgate.net | Definitive structural confirmation and solid-state packing analysis. |

| Computational Chemistry (DFT) | Geometries, electronic properties, reaction mechanisms. nih.govnih.gov | Prediction of reactivity, spectroscopic properties, and mechanistic insights. |

Expanding the Scope of Chemical Transformations and Derivatization Methodologies

The functionalization of the pyridine ring is a key area of research, as it allows for the fine-tuning of the properties of pyridine-containing molecules. rsc.orgnih.gov Future research will undoubtedly focus on expanding the toolbox of chemical transformations and derivatization methodologies applicable to scaffolds like this compound.

Direct C-H functionalization is a particularly active field, with ongoing efforts to develop catalysts that can selectively functionalize specific positions on the pyridine ring. nih.govnih.gov This includes the introduction of a wide range of substituents, such as alkyl, aryl, and heteroaryl groups. nih.gov The ability to directly modify the C-H bonds of the pyridine core opens up new avenues for creating novel derivatives with tailored properties.

The chemistry of pyridine-N-oxides also offers a versatile platform for derivatization. youtube.com The N-oxide group alters the electronic properties of the pyridine ring, facilitating a range of transformations that are not possible with the parent pyridine. youtube.com This includes nucleophilic substitutions and rearrangements that can lead to a diverse array of functionalized pyridines. youtube.com

Dearomatization reactions of pyridines are gaining increasing attention as a strategy for accessing three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) structures. mdpi.comnih.gov These saturated and partially saturated heterocycles are of significant interest in medicinal chemistry. mdpi.com The development of new catalytic methods for the stereoselective dearomatization of pyridines will be a key focus of future research. mdpi.com

Innovative Applications of the Pyridine Core in Interdisciplinary Chemical Research

The unique electronic properties and structural versatility of the pyridine scaffold make it a valuable component in a wide range of interdisciplinary research areas. numberanalytics.com The exploration of innovative applications for pyridine derivatives, including those based on the this compound framework, is a rapidly expanding field.

In medicinal chemistry , the pyridine ring is a well-established pharmacophore found in numerous approved drugs. nih.govnih.govfrontiersin.org Its ability to participate in hydrogen bonding and its bioisosteric relationship with the phenyl group make it a highly valuable scaffold in drug design. nih.gov Future research will continue to leverage the pyridine core to develop new therapeutic agents targeting a wide array of diseases. nih.govresearchgate.netresearchgate.net

In materials science , pyridine-containing compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net The electronic properties of the pyridine ring can be tuned through substitution to create materials with specific optical and electronic characteristics.

In catalysis , pyridine-based ligands play a crucial role in a vast number of transition-metal catalyzed reactions. unimi.itnih.gov The ability of the pyridine nitrogen to coordinate to metal centers can be used to control the reactivity and selectivity of catalytic processes. unimi.it The development of new chiral pyridine ligands is a key area of research for asymmetric catalysis.

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of the pyridine scaffold and the development of new molecules with significant societal impact.

Q & A

Basic Research Question

- Stability : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (desiccator with P₂O₅) at –20°C .

- Incompatibilities : Avoid strong acids/bases (risk of demethylation) and oxidizing agents (e.g., KMnO₄), which degrade the phenylmethoxy group .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure; SDS guidelines for similar pyridines recommend emergency rinsing with 0.1 M HCl for spills .

How does the phenylmethoxy substituent influence the compound’s reactivity in catalytic applications?

Advanced Research Question

The phenylmethoxy group enhances steric bulk and electron density, affecting:

- Catalytic Hydrogenation : Reduced activity at the pyridine ring due to electron donation from the methoxy group, requiring harsher conditions (e.g., 5 atm H₂, Raney Ni) .

- Electrophilic Substitution : Directed para to the methoxy group in Friedel-Crafts alkylation, but steric hindrance from the methyl group limits reaction rates. Computational studies (DFT) suggest activation energies 15–20% higher than unsubstituted analogs .

Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity; DMF stabilizes transition states better than THF .

What analytical strategies validate the purity of this compound for pharmacological assays?

Advanced Research Question

- HPLC-DAD : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities (e.g., unreacted phenylmethanol, tR = 3.2 min vs. product tR = 8.5 min) .

- Elemental Analysis : Theoretical C (73.2%), H (6.1%), N (6.6%); deviations >0.3% indicate incomplete purification.

- X-ray Crystallography : Resolves ambiguities in solid-state conformation, though crystallization challenges (low symmetry) may require seeding with analogous compounds .

How can researchers mitigate hazards during scale-up synthesis of this compound?

Basic Research Question

- Thermal Risks : Exothermic reactions during methoxy substitution require jacketed reactors with temperature probes (threshold: 70°C) .

- Waste Management : Quench reaction mixtures with 10% NaHCO₃ before disposal to neutralize acidic byproducts .

- Ventilation : Airborne particulates (PEL <1 mg/m³) necessitate HEPA filters and static grounding to prevent ignition .

What computational tools predict the biological activity of this compound derivatives?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes (binding affinity ΔG ≈ –9.2 kcal/mol) .

- QSAR : Hammett constants (σ = 0.12 for phenylmethoxy) correlate with logP (2.8 ± 0.3), predicting moderate blood-brain barrier permeability .

- Contradictions : Discrepancies between in silico and in vitro IC₅₀ values (>20% variance) may arise from solvation effects; MD simulations with explicit water improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.